molecular formula C11H11ClN4OS B1437868 N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-chlorobenzamide CAS No. 1199215-72-9

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-chlorobenzamide

Cat. No.: B1437868
CAS No.: 1199215-72-9
M. Wt: 282.75 g/mol
InChI Key: WQUYYECWSUHRGZ-UHFFFAOYSA-N
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Description

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-chlorobenzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Mechanism of Action

Target of Action

The primary target of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-chlorobenzamide is the urease enzyme . This enzyme is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

This compound interacts with the active site of the urease enzyme . The molecular docking simulation results indicate that this compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, one of them showed more favorable interactions with the active site, confirming its great inhibitory activity .

Biochemical Pathways

The urease enzyme plays a critical role in the biochemical pathway of urea conversion to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of Helicobacter pylori . Therefore, the inhibition of the urease enzyme by this compound affects this biochemical pathway and can potentially disrupt the survival of Helicobacter pylori .

Pharmacokinetics

The compound’s high activity against the urease enzyme suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The result of the action of this compound is the inhibition of the urease enzyme . This inhibition disrupts the conversion of urea to ammonia and carbon dioxide, thereby potentially affecting the survival of Helicobacter pylori .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water and other solvents can affect its bioavailability and efficacy Additionally, the stability of the compound under different conditions can also impact its action

Biochemical Analysis

Biochemical Properties

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-chlorobenzamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as urease, which is crucial for the survival of certain bacteria like Helicobacter pylori . The interaction between this compound and urease involves binding to the active site of the enzyme, thereby inhibiting its activity and preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is essential for reducing the pathogenicity of urease-producing bacteria.

Cellular Effects

The effects of this compound on various cell types have been studied extensively. In cancer cells, this compound has demonstrated cytotoxic effects, leading to reduced cell viability and proliferation . It influences cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation. For instance, this compound has been shown to induce apoptosis in hepatocellular carcinoma cells by activating caspase pathways and downregulating anti-apoptotic proteins . Additionally, it affects gene expression by modulating the transcription of genes involved in cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with urease involves the formation of hydrogen bonds and hydrophobic interactions within the enzyme’s active site . This binding inhibits the enzyme’s catalytic activity, leading to a decrease in ammonia production. Furthermore, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound have been evaluated in laboratory settings. Over time, this compound exhibits a gradual decrease in activity due to degradation processes . Long-term studies have shown that its effects on cellular function can persist for extended periods, although the potency may diminish over time. In vitro studies have demonstrated that this compound remains stable under controlled conditions, but its stability can be influenced by factors such as temperature and pH .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits therapeutic effects, such as reducing bacterial load and inhibiting tumor growth . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating that there is an optimal dosage range for achieving desired therapeutic outcomes without causing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic processes. Additionally, it affects metabolite levels by modulating the production and degradation of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . It is taken up by cells through active transport mechanisms and distributed to different cellular compartments. The compound’s localization and accumulation can be influenced by factors such as its chemical properties and the presence of specific transporters .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For instance, the compound may localize to the mitochondria, where it can exert its effects on cellular metabolism and apoptosis . The subcellular localization of this compound is essential for understanding its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-chlorobenzamide typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-chlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzamide group can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild conditions with the aid of a base.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can modify the thiadiazole ring.

Scientific Research Applications

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-chlorobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-chlorobenzamide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its binding affinity to certain biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4OS/c12-8-4-2-1-3-7(8)10(17)14-6-5-9-15-16-11(13)18-9/h1-4H,5-6H2,(H2,13,16)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUYYECWSUHRGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=NN=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601184366
Record name N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-2-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601184366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199215-72-9
Record name N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-2-chlorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199215-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-2-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601184366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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